2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride
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Overview
Description
2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts acylation or alkylation reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or the phenyl group may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the phenyl group and acetic acid moiety.
Phenylpyrrolidine: A derivative with a phenyl group attached to the pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 2-(2-Phenylpyrrolidin-1-yl)acetic acid;hydrochloride is unique due to the presence of both the phenyl group and the acetic acid moiety, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.
Properties
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-8-4-7-11(13)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHRXKKOQNGJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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